molecular formula C18H20FNO2S B2475710 N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide CAS No. 1797554-87-0

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide

Cat. No.: B2475710
CAS No.: 1797554-87-0
M. Wt: 333.42
InChI Key: NPNZEQTZMXVOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzaldehyde with methoxyethylamine to form an intermediate Schiff base. This intermediate is then subjected to a thiol-ene reaction with phenylthiol and acryloyl chloride to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, tetrahydrofuran

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with aromatic residues in proteins, while the methoxyethyl chain and phenylthio moiety can modulate the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of various biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-chlorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide
  • N-(2-(3-bromophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide
  • N-(2-(3-methylphenyl)-2-methoxyethyl)-3-(phenylthio)propanamide

Uniqueness

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(phenylthio)propanamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c1-22-17(14-6-5-7-15(19)12-14)13-20-18(21)10-11-23-16-8-3-2-4-9-16/h2-9,12,17H,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNZEQTZMXVOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCSC1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.